5-羧基 SU 5402

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

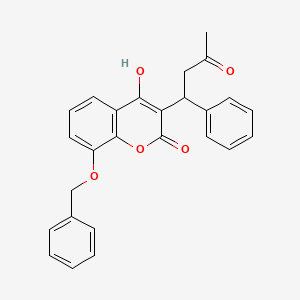

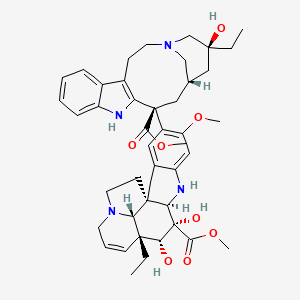

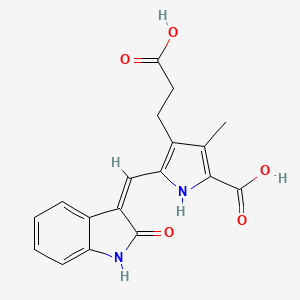

5-Carboxy SU 5402 is an intermediate in the production of SU 5402 . It has a molecular formula of C18H16N2O5 and a molecular weight of 340.33 . It is a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), fibroblast growth factor receptor 1 (FGFR1), and platelet-derived growth factor receptor beta (PDGFRβ) .

Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of 5-Carboxy SU 5402. It is typically produced as an intermediate in the production of SU 5402 .Molecular Structure Analysis

The molecular structure of 5-Carboxy SU 5402 consists of 18 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact structure and arrangement of these atoms could not be found in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Carboxy SU 5402 include a molecular weight of 340.33 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.科学研究应用

超分子化学

- 苯-1,3,5-三甲酰胺 (BTA)衍生物因其超分子自组装成纳米级棒状结构而备受关注,该结构由三重的氢键稳定。由于其多价性和自组装能力,这些组装体在纳米技术、聚合物加工以及潜在的生物医学领域中具有重要的应用。对 BTA 的深入了解强调了羧化化合物在为各种科学应用创造结构化功能材料方面的重要性 (Cantekin, de Greef, & Palmans, 2012)。

生物医学应用

- 羧甲基壳聚糖,一种用羧甲基增强的水溶性壳聚糖衍生物,表现出改善的生物相容性、保水性、粘度和抗菌性能。这些特性使其适用于水凝胶、伤口愈合应用、药物递送、生物成像、生物传感器和基因治疗应用。用羧甲基改性壳聚糖说明了羧化化合物在为广泛的生物医学应用开发生物材料中的用途 (Upadhyaya, Singh, Agarwal, & Tewari, 2013)。

羧酸在环境和生物技术应用中的应用

- 羧酸 (CA) 在环境解毒和生物技术中的研究强调了这些化合物在通过环境友好工艺将 Cr(VI) 等污染物还原为毒性较小的形式 (Cr(III)) 方面的重要性。该机制涉及与金属配位或直接给电子,突出了 CA 在修复应用中的潜力以及它们在理解羧化化合物环境行为中的作用 (Jiang et al., 2019)。

作用机制

Target of Action

5-Carboxy SU 5402 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) . These receptors play a crucial role in cell proliferation, differentiation, and migration .

Mode of Action

The compound acts as a competitive inhibitor of the tyrosine kinase activity of FGFR1 . It binds to the ATP-binding site on the FGFR, thereby preventing the phosphorylation and activation of the receptor . This inhibition disrupts the signal transduction pathways regulated by these receptors .

Biochemical Pathways

The inhibition of FGFR and VEGFR by 5-Carboxy SU 5402 affects multiple biochemical pathways. For instance, it inhibits the embryonic left-right determination pathway . It also attenuates the integrin β4-induced differentiation of neural stem cells .

Result of Action

The inhibition of FGFR and VEGFR by 5-Carboxy SU 5402 leads to a decrease in cell proliferation and migration, thereby exhibiting potent anticancer activity in vitro and in vivo . It also supports the self-renewal of mouse embryonic stem cells (mESCs) .

属性

IUPAC Name |

4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-9-10(6-7-15(21)22)14(19-16(9)18(24)25)8-12-11-4-2-3-5-13(11)20-17(12)23/h2-5,8,19H,6-7H2,1H3,(H,20,23)(H,21,22)(H,24,25)/b12-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNIKEXQACPSPW-WQLSENKSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)/C=C\2/C3=CC=CC=C3NC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20741302 |

Source

|

| Record name | 4-(2-Carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carboxy SU 5402 | |

CAS RN |

258831-77-5 |

Source

|

| Record name | 4-(2-Carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。